Phenylacetic anhydride

Description

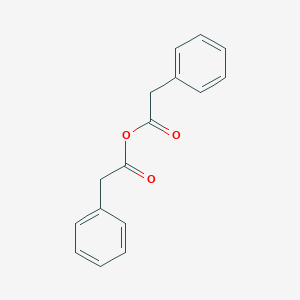

Structure

3D Structure

Properties

IUPAC Name |

(2-phenylacetyl) 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-15(11-13-7-3-1-4-8-13)19-16(18)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUFWTSSYRTLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311508 | |

| Record name | phenylacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1555-80-2 | |

| Record name | NSC243712 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenylacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phenylacetic Anhydride: A Technical Guide for Researchers

CAS Number: 1555-80-2 Molecular Formula: C₁₆H₁₄O₃ Molecular Weight: 254.28 g/mol

This guide provides an in-depth overview of phenylacetic anhydride, a significant reagent in organic synthesis, particularly within the realm of drug development. It covers its chemical properties, synthesis, and key applications, with a focus on experimental procedures and relevant biological pathways.

Core Chemical and Physical Properties

This compound is a versatile acylating agent, enabling the introduction of the phenylacetyl group into various molecules. While comprehensive data for the anhydride is not extensively published, the properties of its precursor, phenylacetic acid, offer valuable context.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₃ | N/A |

| Molecular Weight | 254.28 g/mol | N/A |

| CAS Number | 1555-80-2 | N/A |

| Boiling Point | Not available | [1] |

| Melting Point | Not available | [1] |

| Density | Not available | [1] |

| Solubility | Reacts with water. Soluble in many organic solvents. | N/A |

Synthesis of this compound

This compound is typically synthesized from phenylacetic acid. A common method involves the dehydration of phenylacetic acid, often facilitated by a dehydrating agent like acetic anhydride. The following protocol is based on procedures for reactions where this compound is formed as a key intermediate.

Experimental Protocol: Synthesis from Phenylacetic Acid and Acetic Anhydride

This procedure describes the formation of this compound in a reaction mixture, which is then typically used directly for further synthesis, such as the preparation of phenylacetone.

Materials:

-

Phenylacetic acid

-

Acetic anhydride

-

Sodium acetate (anhydrous)

-

Enamel reaction vessel with stirring and heating capabilities

-

Distillation apparatus

Procedure:

-

Combine phenylacetic acid, anhydrous sodium acetate, and acetic anhydride in the reaction vessel. A typical molar ratio is 2:1:6 (phenylacetic acid : sodium acetate : acetic anhydride)[2].

-

Stir the mixture and heat the vessel to 140-150°C[2].

-

Continue heating. Acetic acid will begin to distill. Maintain the overhead temperature at 117-120°C[2].

-

The reaction mixture, which now contains this compound, can be refluxed for a period of 9 to 11 hours to ensure complete formation[2].

-

Following the reaction, the excess acetic anhydride and the acetic acid byproduct can be removed by distillation to yield a crude product containing this compound.

Key Applications in Drug Development and Organic Synthesis

This compound's primary utility lies in its ability to acylate nucleophiles, a fundamental transformation in the synthesis of many pharmaceutical compounds.

Acylation of Amines to Form Amides

This compound is a potent reagent for the N-acylation of primary and secondary amines, yielding phenylacetamides. This reaction is crucial for the synthesis of a wide array of drug molecules.

Role in Penicillin G Biosynthesis

Phenylacetic acid, the precursor to the anhydride, is a critical side-chain precursor in the industrial production of Penicillin G by Penicillium chrysogenum. The fungus incorporates phenylacetic acid to form the benzyl side chain of the antibiotic[3]. While the anhydride itself is not directly fed to the culture, its chemistry is central to the laboratory synthesis of related compounds.

Biological Pathways Involving Phenylacetic Acid

The metabolic pathways of phenylacetic acid, the precursor to this compound, are of significant interest in microbiology and plant biology.

Phenylacetic Acid Catabolic Pathway in Acinetobacter baumannii

Acinetobacter baumannii, a pathogenic bacterium, possesses a specific catabolic pathway for phenylacetic acid encoded by the paa operon. This pathway is involved in the bacterium's response to antibiotic and oxidative stress[4][5]. The degradation of phenylacetic acid ultimately yields intermediates for the tricarboxylic acid (TCA) cycle[4].

Caption: Phenylacetic Acid Catabolic Pathway in Acinetobacter baumannii.[4][6]

Spectroscopic Data of Phenylacetic Acid (Precursor)

While detailed spectroscopic data for this compound is sparse in the literature, the data for its stable precursor, phenylacetic acid, is well-documented and serves as a useful reference.

| Spectroscopy | Key Features of Phenylacetic Acid |

| ¹H NMR | Aromatic protons typically appear as a multiplet, while the methylene protons (CH₂) adjacent to the carboxyl group appear as a singlet. |

| ¹³C NMR | Distinct signals are observed for the carbonyl carbon, the methylene carbon, and the aromatic carbons[7][8][9]. |

| Infrared (IR) | Characterized by a strong carbonyl (C=O) stretching band and a broad O-H stretching band from the carboxylic acid group. |

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. CN107118086A - A kind of method that utilization phenylacetic acid prepares phenylacetone - Google Patents [patents.google.com]

- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 4. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209) [hmdb.ca]

- 8. Phenylacetic acid(103-82-2) 13C NMR spectrum [chemicalbook.com]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]

A Historical and Technical Guide to the Synthesis of Phenylacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the historical and contemporary methods for synthesizing phenylacetic anhydride, a crucial reagent in organic chemistry. The document details key experimental protocols, presents quantitative data in structured tables for comparative analysis, and illustrates reaction pathways through detailed diagrams.

Introduction: A Storied Past in Organic Synthesis

The synthesis of this compound, a symmetrical anhydride derived from phenylacetic acid, has been a subject of interest for over a century. Its utility as a phenylacetylating agent has made it a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. Historically, its preparation is intertwined with the development of general methods for carboxylic acid anhydride formation, with early research focusing on dehydration and condensation reactions. One of the early notable investigations into its preparation and pyrolysis was published in the Journal of the American Chemical Society in 1937, laying some of the groundwork for understanding its chemical behavior. This guide explores the evolution of its synthesis, from classical dehydration techniques to more modern coupling methodologies.

Core Synthesis Methodologies

Several key strategies have been historically employed for the synthesis of this compound. These methods, each with its own advantages and historical context, are detailed below.

Dehydration of Phenylacetic Acid with a Dehydrating Agent

The most direct conceptual approach to synthesizing this compound is the removal of one molecule of water from two molecules of phenylacetic acid. This dehydration is typically accomplished using powerful dehydrating agents, with phosphorus pentoxide (P₄O₁₀) being a classical and effective choice.[1]

Experimental Protocol:

A common laboratory procedure involves the reaction of phenylacetic acid with phosphorus pentoxide.

-

Reagents:

-

Phenylacetic acid

-

Phosphorus pentoxide (P₄O₁₀)

-

An inert solvent (e.g., dry benzene or toluene)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, a mixture of phenylacetic acid and a molar excess of phosphorus pentoxide is suspended in a dry, inert solvent.

-

The mixture is heated to reflux with vigorous stirring. The reaction time can vary depending on the scale and specific conditions but is typically several hours.

-

Upon completion, the reaction mixture is cooled, and the solid phosphorus-containing byproducts are filtered off.

-

The solvent is removed from the filtrate under reduced pressure to yield crude this compound.

-

Purification can be achieved by recrystallization from a suitable solvent like diethyl ether or by vacuum distillation.

-

Reaction Mechanism Workflow:

Caption: Dehydration of Phenylacetic Acid using P₄O₁₀.

From Phenylacetyl Chloride

A widely used and reliable method for preparing symmetrical anhydrides involves the reaction of an acid chloride with a carboxylate salt. This two-step process begins with the conversion of phenylacetic acid to its more reactive acid chloride derivative, phenylacetyl chloride.

Step 1: Synthesis of Phenylacetyl Chloride

Common chlorinating agents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2]

Experimental Protocol (using Thionyl Chloride):

-

Reagents:

-

Phenylacetic acid

-

Thionyl chloride (SOCl₂)

-

A catalytic amount of dimethylformamide (DMF) (optional)

-

-

Procedure:

-

Phenylacetic acid is placed in a round-bottom flask equipped with a reflux condenser and a gas trap to absorb the HCl and SO₂ byproducts.

-

An excess of thionyl chloride is added, and a few drops of DMF can be used to catalyze the reaction.

-

The mixture is gently heated under reflux until the evolution of gases ceases.

-

Excess thionyl chloride is removed by distillation, often under reduced pressure, to yield crude phenylacetyl chloride.

-

Step 2: Synthesis of this compound

The resulting phenylacetyl chloride is then reacted with a salt of phenylacetic acid, such as sodium phenylacetate.

Experimental Protocol:

-

Reagents:

-

Phenylacetyl chloride

-

Sodium phenylacetate

-

Anhydrous inert solvent (e.g., diethyl ether, dichloromethane)

-

-

Procedure:

-

Sodium phenylacetate is suspended in a dry, inert solvent in a reaction flask.

-

A solution of phenylacetyl chloride in the same solvent is added dropwise to the suspension with stirring at room temperature or with gentle cooling.

-

The reaction mixture is stirred for several hours to ensure complete reaction.

-

The precipitated sodium chloride is removed by filtration.

-

The solvent is evaporated from the filtrate to give this compound, which can be further purified by recrystallization or vacuum distillation.

-

Reaction Pathway:

Caption: Two-step synthesis via phenylacetyl chloride.

Reaction with Acetic Anhydride

This compound can be formed through an equilibrium reaction between phenylacetic acid and acetic anhydride. This method is often employed in situ for subsequent reactions, such as the synthesis of phenyl-2-propanone (P2P).[3] To favor the formation of this compound, a large excess of acetic anhydride can be used, and the more volatile acetic acid byproduct can be removed.

Experimental Protocol:

-

Reagents:

-

Phenylacetic acid

-

Acetic anhydride

-

Base catalyst (e.g., sodium acetate, pyridine) (optional)

-

-

Procedure:

-

Phenylacetic acid and a large molar excess of acetic anhydride are combined in a flask equipped for distillation.

-

The mixture is heated to reflux. The presence of a base catalyst can accelerate the reaction.

-

Acetic acid formed during the reaction is removed by fractional distillation to drive the equilibrium towards the product.

-

After the removal of acetic acid, the excess acetic anhydride is distilled off, often under reduced pressure.

-

The remaining residue is the crude this compound, which can be purified.

-

Quantitative Data for Phenylacetone Synthesis (Illustrative of Anhydride Formation):

| Reactants | Catalyst/Base | Conditions | Primary Product(s) | Reference |

| Phenylacetic acid, Acetic anhydride | Sodium acetate | Reflux | Phenylacetone, Dibenzyl ketone | [4] |

| Phenylacetic acid, Acetic anhydride | Pyridine | Reflux (e.g., 7 hrs) | Phenylacetone | [4] |

| Phenylacetic acid, Acetic anhydride | Sodium acetate, Copper(II) sulfate | Reflux (e.g., 24 hrs) | Phenylacetone | [4] |

Dicyclohexylcarbodiimide (DCC) Mediated Coupling

Dicyclohexylcarbodiimide (DCC) is a powerful coupling agent used to form amide and ester bonds, and it can also facilitate the formation of anhydrides from carboxylic acids.[5] This method is valued for its mild reaction conditions.

Experimental Protocol:

-

Reagents:

-

Phenylacetic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

-

Procedure:

-

Two equivalents of phenylacetic acid are dissolved in a dry aprotic solvent.

-

One equivalent of DCC, dissolved in a minimal amount of the same solvent, is added to the phenylacetic acid solution at 0 °C.

-

The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature and stirred for several hours.

-

The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

-

The solvent is evaporated from the filtrate to yield this compound.

-

Logical Workflow for DCC Coupling:

Caption: DCC-mediated synthesis of this compound.

Summary of Quantitative Data

The following table summarizes the available quantitative data for the synthesis of phenylacetyl chloride, a key intermediate for one of the most reliable methods of preparing this compound. Direct and reliable yield data for the isolation of this compound is less commonly reported in the literature, as it is often generated and used in situ.

Table 1: Synthesis of Phenylacetyl Chloride from Phenylacetic Acid

| Chlorinating Agent | Molar Ratio (Acid:Reagent) | Solvent | Conditions | Yield | Reference |

| Oxalyl Chloride | 1 : 2 to 1 : 2.5 | Benzene | Reflux, 2h | 74% | [2][6] |

| Thionyl Chloride | Excess reagent | Neat | Reflux | High | [2] |

Conclusion

The synthesis of this compound can be achieved through several historical and modern methods. The choice of method depends on the available starting materials, the desired scale of the reaction, and the required purity of the final product. The conversion of phenylacetic acid to phenylacetyl chloride followed by reaction with a phenylacetate salt remains a robust and high-yielding approach. Dehydration with potent agents like phosphorus pentoxide is a classic and effective, albeit harsh, method. The use of DCC offers a milder alternative, which is particularly useful for sensitive substrates. The reaction with acetic anhydride is primarily of interest for in-situ generation of the anhydride for subsequent reactions. This guide provides the foundational knowledge for researchers and professionals to select and implement the most suitable method for their synthetic needs.

References

- 1. organic chemistry - Mechanism of carboxylic acid and amide dehydration with phosphorus pentoxide - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. brainly.in [brainly.in]

- 3. Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead (II) Acetate | Office of Justice Programs [ojp.gov]

- 4. This compound | 1555-80-2 | Benchchem [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of Phenylacetyl Chloride , Hive Methods Discourse [chemistry.mdma.ch]

Fundamental Reactivity of Phenylacetic Anhydride with Nucleophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Phenylacetic anhydride is a highly versatile and reactive acylating agent extensively utilized in organic synthesis, particularly within the pharmaceutical industry. Its utility stems from the electrophilic nature of its carbonyl carbons, which readily react with a wide range of nucleophiles. This technical guide provides an in-depth analysis of the fundamental reactivity of this compound with common nucleophiles—specifically amines, alcohols, and water. It covers the core mechanisms of nucleophilic acyl substitution, presents kinetic data from analogous systems to illustrate reactivity trends, and offers detailed experimental protocols for key transformations. The guide is intended to serve as a comprehensive resource for scientists leveraging this compound in synthetic chemistry and drug development.

Core Reactivity Principles

This compound's reactivity is governed by the nucleophilic acyl substitution mechanism. As a symmetric anhydride, it is more reactive than corresponding esters and amides but less reactive than acyl halides. The presence of two phenylacetyl groups provides a good carboxylate leaving group, facilitating the reaction.

The general mechanism proceeds in two steps:

-

Nucleophilic Attack: The nucleophile attacks one of the electrophilic carbonyl carbons, breaking the C=O π bond and forming a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a phenylacetate anion, a relatively stable leaving group due to resonance.

Factors influencing the rate and outcome of the reaction include:

-

Nucleophilicity: Stronger nucleophiles (e.g., primary amines) react more rapidly than weaker ones (e.g., water, alcohols).

-

Steric Hindrance: Bulky substituents on either the nucleophile or the anhydride can impede the nucleophilic attack, slowing the reaction rate.[1][2][3][4][5] The benzyl group of this compound itself introduces more steric bulk compared to acetic anhydride.

-

Catalysis: Reactions with weak nucleophiles, such as alcohols, are often accelerated by the addition of a base catalyst (e.g., pyridine, DMAP) or an acid catalyst.

Reaction with Nucleophiles: Mechanisms and Kinetics

Aminolysis (N-Acylation)

The reaction of this compound with primary and secondary amines is typically rapid and exothermic, yielding N-substituted phenylacetamides. This is a cornerstone reaction for forging amide bonds in pharmaceutical synthesis. Two equivalents of the amine are generally required: one as the nucleophile and the second to neutralize the phenylacetic acid byproduct, forming a carboxylate salt.[6]

Quantitative Data: While specific kinetic data for this compound is sparse, studies on the reaction of aniline with phthalic anhydride in acetic acid provide a valuable model for the kinetics of aminolysis. The reaction follows second-order kinetics and is influenced by temperature and solvent.

| Parameter | Value (for Phthalic Anhydride + Aniline) | Conditions | Reference |

| Apparent Rate Constant (knapp) | 6.30 M-1s-1 | 30 °C in glacial acetic acid | [7] |

| Apparent Rate Constant (knapp) | 10.7 M-1s-1 | 50 °C in glacial acetic acid | [7] |

| Enthalpy of Activation (ΔH) | 1.1 ± 0.5 kcal mol-1 | 30-50 °C range | [8] |

| Entropy of Activation (ΔS) | -51.2 ± 1.7 cal K-1mol-1 | 30-50 °C range | [8] |

Table 1: Kinetic Parameters for the Reaction of Aniline with Phthalic Anhydride.

Alcoholysis & Phenolysis (O-Acylation)

Alcohols and phenols react with this compound to form the corresponding phenylacetate esters. These reactions are generally slower than aminolysis and often require heat or catalysis. Base catalysts like pyridine deprotonate the alcohol to form a more potent alkoxide nucleophile, while acid catalysis activates the anhydride's carbonyl group toward attack.

References

- 1. quora.com [quora.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. reddit.com [reddit.com]

- 5. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics and mechanism of the cleavage of Phthalic Anhydride in Glacial Acetic Acid Solvent containing Aniline - UM Research Repository [eprints.um.edu.my]

Thermal Decomposition of Phenylacetic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of phenylacetic anhydride. Due to the limited direct research on the thermal degradation of this compound, this document leverages data from studies on phenylacetic acid, a closely related compound and a likely intermediate in the anhydride's decomposition pathway, particularly in the presence of trace water. This compound, upon heating, can undergo hydrolysis to phenylacetic acid, which then decomposes.[1] Alternatively, it can undergo direct thermolysis. The data and protocols presented herein are primarily derived from studies on phenylacetic acid and are intended to serve as a foundational resource for researchers investigating the thermal stability and degradation pathways of this compound and related compounds.

Data Presentation

The quantitative data available from studies on the thermal decomposition of related compounds, primarily phenylacetic acid, are summarized below. These values provide insights into the potential decomposition behavior of this compound under similar conditions.

| Parameter | Value | Conditions | Compound Studied |

| Decomposition Temperature Range | 587 to 722 °C | Toluene-carrier technique | Phenylacetic Acid |

| Reaction Order | First-order | Homogeneous process | Phenylacetic Acid |

| Arrhenius Parameters | |||

| Pre-exponential factor (A) | 8 x 10¹² s⁻¹ | Phenylacetic Acid | |

| Activation Energy (Ea) | 55,000 cal/mol | Phenylacetic Acid | |

| Rate Constant (k) | k = 8 x 10¹² e-55,000/RT s⁻¹ | Phenylacetic Acid |

Decomposition Products

The thermal decomposition of phenylacetic acid yields a variety of products, which are likely to be similar to those formed from this compound under thermal stress.

| Product | Chemical Formula |

| Dibenzyl Ketone | C₁₅H₁₄O |

| Phenylacetone | C₉H₁₀O |

| Carbon Dioxide | CO₂ |

| Carbon Monoxide | CO |

| Dibenzyl | C₁₄H₁₄ |

| Phenylketene | C₈H₆O |

| Methane | CH₄ |

| Hydrogen | H₂ |

Experimental Protocols

The methodologies employed in studying the thermal decomposition of phenylacetic acid provide a robust framework for investigating this compound.

Toluene-Carrier Technique

This flow system method is used to study gas-phase decomposition.

-

Apparatus: A vacuum flow system with a reaction vessel (e.g., 26 mm diameter, 20 cm length, ~200 cc volume) equipped with a central thermocouple well. The furnace temperature is controlled to within ±2°C. Product fractionation is achieved using a series of cold traps maintained at temperatures such as -5°C, -78°C, and -188°C.

-

Procedure:

-

A known weight of the sample (as pellets) is placed in a U-tube connected to a toluene reservoir.

-

The U-tube is heated to introduce the sample into the toluene stream.

-

The mixture is passed through the preheated reaction vessel.

-

Decomposition products are collected in the cold traps.

-

Non-condensable gases are collected in calibrated bulbs.

-

Undecomposed acid and dibenzyl are trapped and weighed. The amount of dibenzyl is determined by difference after titrating the recovered acid.

-

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying this compound from its precursors and decomposition products.[1]

-

Gas Chromatography (GC): Requires a high-temperature, inert system to prevent thermal decomposition or hydrolysis in the injector port. A non-polar or mid-polarity capillary column (e.g., 5% phenyl polysiloxane stationary phase) with a flame ionization detector (FID) is typically suitable.[1] Derivatization to a more volatile ester may be necessary for the analysis of the resulting phenylacetic acid to improve peak shape.[1]

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are essential for determining the thermal stability and decomposition kinetics.[2][3] TGA measures weight loss as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Visualization of Decomposition Pathways and Workflows

Proposed Thermal Decomposition Pathway of this compound

The following diagram illustrates a plausible thermal decomposition pathway for this compound, which is hypothesized to proceed through the formation of phenylacetic acid, especially in the presence of water.

References

Understanding the Mechanism of Phenylacetic Anhydride Hydrolysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical principles and experimental methodologies for studying the hydrolysis of phenylacetic anhydride. Due to a scarcity of direct kinetic and thermodynamic data for this compound in publicly available literature, this guide leverages well-established data and mechanisms from analogous compounds, primarily acetic anhydride and phthalic anhydride, to provide a robust framework for its investigation.

Introduction to this compound and its Hydrolysis

This compound is a reactive carboxylic acid anhydride. Its hydrolysis, the reaction with water to form two molecules of phenylacetic acid, is a fundamental process relevant to its stability, reactivity, and application in various fields, including pharmaceutical synthesis. As a potent acylating agent, this compound is utilized in the synthesis of esters and amides.[1] Its reactivity also means it is susceptible to hydrolysis, a reaction that is often undesirable in synthetic preparations but crucial to understand for stability and degradation studies.[1][2]

The overall hydrolysis reaction is as follows:

(C₆H₅CH₂CO)₂O + H₂O → 2 C₆H₅CH₂COOH

This process can be catalyzed by both acids and bases. Understanding the kinetics and mechanism of this reaction is critical for controlling reaction conditions, predicting shelf-life, and understanding the degradation pathways of molecules containing this moiety.

The Mechanism of Hydrolysis

The hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism. Water acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This process can be significantly accelerated by the presence of acid or base catalysts.

Neutral Hydrolysis

In neutral water, the hydrolysis of anhydrides is generally slow. Water, being a weak nucleophile, attacks a carbonyl carbon to form a tetrahedral intermediate. This intermediate then breaks down, with a carboxylate group acting as the leaving group, to yield two molecules of the carboxylic acid.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is accelerated. A proton from the acid protonates one of the carbonyl oxygen atoms. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile, water. The subsequent steps are similar to the neutral hydrolysis, involving the formation and collapse of a tetrahedral intermediate.

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis is typically much faster than both neutral and acid-catalyzed hydrolysis. In this mechanism, a hydroxide ion (a much stronger nucleophile than water) directly attacks the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses to form a carboxylate anion and a molecule of the carboxylic acid. Under basic conditions, the newly formed carboxylic acid will be deprotonated to its carboxylate form.

Quantitative Data (Based on Analogous Compounds)

Table 1: Expected Kinetic Behavior of this compound Hydrolysis Based on Analogous Compounds

| Parameter | Acetic Anhydride | Phthalic Anhydride | Expected for this compound |

| General Reactivity | High | Moderate | Moderate to High |

| Catalysis | Strong catalysis by both acid and base | Catalyzed by acid and base; base catalysis is particularly effective.[1] | Strong catalysis by both acid and base is expected. |

| pH-Rate Profile | U-shaped curve with a minimum in the neutral pH range. | U-shaped curve. | A similar U-shaped pH-rate profile is anticipated. |

Table 2: Representative Rate Constants for Analogous Anhydride Hydrolysis

| Compound | Condition | Rate Constant (k) | Reference |

| Acetic Anhydride | 25°C, excess water | Pseudo-first-order | [3][4][5] |

| Phthalic Anhydride | 25°C, pH 7.8 | k₀ = 1.59 x 10⁻² s⁻¹ | [1] |

Experimental Protocols

To investigate the hydrolysis of this compound, several established experimental techniques can be adapted. The choice of method will depend on the specific research question, available equipment, and the desired level of detail.

Monitoring the Reaction

The progress of the hydrolysis reaction can be monitored by measuring the disappearance of the reactant (this compound) or the appearance of the product (phenylacetic acid).

-

Spectroscopic Methods (FTIR/UV-Vis): In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring.[3][5] The disappearance of the characteristic anhydride C=O stretching bands and the appearance of the carboxylic acid C=O and O-H bands can be tracked over time. UV-Vis spectroscopy can also be employed, particularly if there is a significant change in the ultraviolet spectrum as the reaction progresses.[1]

-

Calorimetry: The hydrolysis of anhydrides is exothermic. Reaction calorimetry can be used to follow the reaction progress by measuring the heat evolved over time. This method can provide both kinetic and thermodynamic data.

-

pH-Stat Titration: As the reaction produces a carboxylic acid, the pH of an unbuffered solution will decrease. A pH-stat instrument can be used to maintain a constant pH by adding a titrant (a base). The rate of addition of the titrant is directly proportional to the rate of the reaction.

-

Chromatography (HPLC/GC): Aliquots can be taken from the reaction mixture at various times, the reaction quenched, and the concentrations of the anhydride and acid determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] Reverse-phase HPLC with UV detection is a suitable method for separating the less polar this compound from the more polar phenylacetic acid.[1]

General Experimental Workflow for Kinetic Studies

-

Preparation of Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) to prevent premature hydrolysis. Prepare aqueous buffer solutions of the desired pH.

-

Reaction Initiation: In a thermostatted reaction vessel, add the aqueous buffer solution. Allow the temperature to equilibrate. Initiate the reaction by adding a small volume of the this compound stock solution with vigorous stirring.

-

Data Acquisition: Monitor the reaction using one of the methods described above (e.g., in-situ FTIR). Collect data at regular time intervals until the reaction is complete.

-

Data Analysis: From the concentration-time data, determine the observed rate constant (k_obs) for the reaction under the specific conditions (pH, temperature).

-

pH-Rate Profile: Repeat the experiment at various pH values to construct a pH-rate profile, which provides insight into the contributions of acid, base, and neutral hydrolysis.

Visualizations

Reaction Mechanisms

Caption: Acid and Base-Catalyzed Hydrolysis Mechanisms.

Experimental Workflow

Caption: General Experimental Workflow for Kinetic Studies.

Conclusion

While specific quantitative data for the hydrolysis of this compound remains elusive in the current literature, a thorough understanding of its mechanism can be achieved by drawing parallels with well-studied anhydrides. The hydrolysis is subject to both acid and base catalysis, and its rate is expected to be highly dependent on pH. The experimental protocols outlined in this guide, adapted from studies on analogous compounds, provide a solid foundation for researchers to investigate the kinetics and thermodynamics of this important reaction. Such studies are essential for applications in drug development, organic synthesis, and materials science where the stability and reactivity of this compound are of concern.

References

- 1. This compound | 1555-80-2 | Benchchem [benchchem.com]

- 2. organic chemistry - Is it possible to create an acid anhydride that's stable in water and if so what conditions must its structure satisfy? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory | Chemical Engineering Education [journals.flvc.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

Phenylacetic Anhydride: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of phenylacetic anhydride in common organic solvents. Recognizing the scarcity of specific quantitative solubility data for this compound in publicly available literature, this document offers a detailed, generalized experimental protocol for determining solubility. Furthermore, it presents solubility data for the closely related compound, phenylacetic acid, as a valuable reference point for researchers.

Introduction to this compound

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for understanding its behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 72-75 °C |

| Boiling Point | Decomposes |

| Density | 1.15 g/cm³ |

Experimental Protocol for Determining Solubility

The following is a detailed, generalized methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely used shake-flask method.

Materials and Equipment

-

This compound (or other solid solute)

-

Selected Organic Solvents (e.g., acetone, ethyl acetate, toluene, dichloromethane)

-

Analytical Balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

-

-

Analysis of Solute Concentration:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula, taking into account the dilution factor: S ( g/100 mL) = Concentration of diluted sample (g/mL) × Dilution Factor × 100

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Spectroscopic and Synthetic Profile of Phenylacetic Anhydride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic anhydride ((C₆H₅CH₂CO)₂O), a derivative of phenylacetic acid, is a reactive chemical intermediate with significant applications in organic synthesis. It serves as a potent acylating agent for the introduction of the phenylacetyl group into various molecules, a crucial step in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. Despite its utility, comprehensive experimental spectroscopic data for this compound is not as commonly reported in publicly available literature as that of its precursor, phenylacetic acid. This guide provides a summary of the available spectroscopic information for this compound, supplemented with detailed experimental data for phenylacetic acid to offer a comparative reference. Additionally, it outlines a general synthetic protocol and experimental methodologies for spectroscopic analysis.

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables include predicted data for the anhydride and detailed experimental data for phenylacetic acid for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| This compound (Predicted) | CDCl₃ | ~7.3 | Multiplet | 10H | Aromatic (C₆H₅) |

| ~3.8 | Singlet | 4H | Methylene (CH₂) | ||

| Phenylacetic Acid (Experimental) | CDCl₃ | 7.24-7.36 | Multiplet | 5H | Aromatic (C₆H₅) |

| 3.64 | Singlet | 2H | Methylene (CH₂) | ||

| 11.0 (variable) | Broad Singlet | 1H | Carboxylic Acid (COOH) |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| This compound (Predicted) | CDCl₃ | ~165-170 | Carbonyl (C=O) |

| ~133 | Aromatic (ipso-C) | ||

| ~129 | Aromatic (C₆H₅) | ||

| ~128 | Aromatic (C₆H₅) | ||

| ~127 | Aromatic (C₆H₅) | ||

| ~45 | Methylene (CH₂) | ||

| Phenylacetic Acid (Experimental) | CDCl₃ | 177.88 | Carbonyl (C=O) |

| 133.18 | Aromatic (ipso-C) | ||

| 129.34 | Aromatic (C₆H₅) | ||

| 128.61 | Aromatic (C₆H₅) | ||

| 127.33 | Aromatic (C₆H₅) | ||

| 41.01 | Methylene (CH₂) |

Infrared (IR) Spectroscopy

Acid anhydrides are characterized by the presence of two carbonyl stretching bands in their IR spectra, arising from symmetric and asymmetric stretching modes.[1] In contrast, carboxylic acids show a broad O-H stretch in addition to a single carbonyl stretch.

Table 3: Key IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Compound |

| Anhydride C=O | Asymmetric Stretch | ~1820 | This compound |

| Anhydride C=O | Symmetric Stretch | ~1750 | This compound |

| Anhydride C-O | Stretch | ~1045 | This compound |

| Carboxylic Acid O-H | Stretch (Broad) | 3300-2500 | Phenylacetic Acid |

| Carboxylic Acid C=O | Stretch | ~1710 | Phenylacetic Acid |

| Aromatic C-H | Stretch | 3100-3000 | Both |

| Methylene C-H | Stretch | 2950-2850 | Both |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the dehydration of phenylacetic acid.

Materials:

-

Phenylacetic acid

-

Acetic anhydride

-

Sodium acetate (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

A mixture of phenylacetic acid and a slight excess of acetic anhydride is placed in a round-bottom flask.

-

A catalytic amount of sodium acetate is added to the mixture.

-

The flask is fitted with a reflux condenser and heated under reflux for several hours.

-

After the reaction is complete, the excess acetic anhydride and acetic acid byproduct are removed by distillation under reduced pressure.

-

The remaining crude this compound can be further purified by vacuum distillation or recrystallization.

Caption: Synthesis of this compound from Phenylacetic Acid.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to an NMR tube using a Pasteur pipette.

-

Cap the NMR tube and carefully wipe the outside.

Instrumental Parameters (General):

-

Spectrometer: 400 MHz or higher

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0 ppm

-

Temperature: 298 K

-

¹H NMR: Pulse angle (30-45°), acquisition time (2-4 s), relaxation delay (1-5 s), number of scans (8-16).

-

¹³C NMR: Pulse angle (45°), acquisition time (1-2 s), relaxation delay (2-5 s), number of scans (1024 or more, depending on concentration).

Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Parameters (General):

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Technique: ATR

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Caption: General workflow for ATR-FTIR spectroscopic analysis.

Conclusion

While experimental spectroscopic data for this compound is sparse in readily accessible literature, an understanding of its expected spectral characteristics can be derived from the well-documented data of phenylacetic acid and the general principles of spectroscopy for acid anhydrides. The protocols outlined in this guide provide a framework for the synthesis and spectroscopic characterization of this compound, which is essential for its effective use in research and development. Researchers are encouraged to perform their own spectroscopic analysis for confirmation of structure and purity.

References

Methodological & Application

Application Notes & Protocol: Amide Synthesis Using Phenylacetic Anhydride

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, natural products, and polymers. Among the various methods available, the acylation of amines with acid anhydrides offers a reliable and efficient route to amide synthesis. Phenylacetic anhydride, as a reactive acylating agent, provides a straightforward method for the preparation of N-substituted-2-phenylacetamides, which are prevalent structural motifs in many biologically active molecules. This protocol avoids the need for expensive coupling reagents that can generate significant chemical waste, making it an attractive method for both small-scale and industrial applications.[1]

Principle and Mechanism

The reaction proceeds via the nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of this compound. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of phenylacetate as the leaving group and forming the desired amide product. The phenylacetate is protonated by the excess amine or during workup to form phenylacetic acid as a byproduct.

Caption: Figure 1: Reaction mechanism of amide synthesis.

Experimental Protocol: Synthesis of N-Benzyl-2-phenylacetamide

This protocol details the synthesis of N-benzyl-2-phenylacetamide from this compound and benzylamine. This specific reaction is a representative example of the general procedure.

Materials & Reagents

-

This compound

-

Benzylamine

-

Dichloromethane (DCM) or Toluene

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Melting point apparatus or other analytical instruments (e.g., NMR, GC-MS) for product characterization

Procedure

-

Reaction Setup: To a solution of benzylamine (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene in a round-bottom flask, add this compound (1.1 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically exothermic and proceeds readily. For less reactive amines, the mixture can be heated to reflux (e.g., 80-110°C in toluene) to drive the reaction to completion.[1][2] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature.

-

Workup - Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl to remove any unreacted amine, followed by a saturated NaHCO₃ solution to remove the phenylacetic acid byproduct, and finally with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization (e.g., from a dichloromethane/hexane mixture) or column chromatography on silica gel to yield the pure N-benzyl-2-phenylacetamide.[3]

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).

Caption: Figure 2: General experimental workflow.

Data Summary: Synthesis of Phenylacetamides

The following table summarizes the synthesis of various N-substituted phenylacetamides from phenylacetic acid and different amines, which serves as a reference for expected outcomes when using this compound. Yields are often moderate to excellent, depending on the specific substrates and reaction conditions employed.[1]

| Entry | Phenylacetic Acid Derivative | Amine | Product | Solvent | Yield (%) |

| 1 | Phenylacetic acid | Benzylamine | N-Benzyl-2-phenylacetamide | Toluene | 99 |

| 2 | Phenylacetic acid | 4-Methoxybenzylamine | N-(4-Methoxybenzyl)-2-phenylacetamide | Toluene | 98 |

| 3 | Phenylacetic acid | 4-Chlorobenzylamine | N-(4-Chlorobenzyl)-2-phenylacetamide | Toluene | 97 |

| 4 | 4-Methoxyphenylacetic acid | Benzylamine | N-Benzyl-2-(4-methoxyphenyl)acetamide | Toluene | 96 |

| 5 | 4-Chlorophenylacetic acid | Benzylamine | N-Benzyl-2-(4-chlorophenyl)acetamide | Toluene | 95 |

| 6 | Phenylacetic acid | Valine methyl ester | N-(Phenylacetyl)-valine methyl ester | - | 81 |

Table 1: Summary of yields for the synthesis of various N-substituted phenylacetamides from phenylacetic acid and amines. Data adapted from related catalytic amidation protocols.[1][4]

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

This compound and its byproduct, phenylacetic acid, can be corrosive and have a persistent, unpleasant odor.[5] Handle with care.

-

Amines, especially volatile ones, can be toxic and corrosive. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for Esterification with Phenylacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the esterification of alcohols and phenols using phenylacetic anhydride. The protocols outlined below are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development, offering insights into reaction setup, monitoring, and product purification.

Introduction

Esterification is a fundamental reaction in organic chemistry, crucial for the synthesis of a wide array of compounds, including active pharmaceutical ingredients (APIs), prodrugs, and various chemical intermediates. The use of this compound as an acylating agent offers a significant advantage over its corresponding carboxylic acid; the reaction is irreversible, often leading to higher yields and avoiding the need to remove water from the reaction mixture. This method is versatile, applicable to a broad range of primary, secondary, and tertiary alcohols, as well as phenols. The reaction is typically catalyzed by a nucleophilic base, such as 4-(dimethylamino)pyridine (DMAP) or pyridine, with DMAP generally being more effective.[1]

Reaction Mechanism and Catalysis

The esterification with this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is significantly accelerated by nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) or pyridine.

Catalytic Role of DMAP and Pyridine:

Both DMAP and pyridine function by activating the anhydride. DMAP is a superior catalyst due to the greater resonance stabilization of the N-acylpyridinium intermediate, making it more susceptible to nucleophilic attack by the alcohol.[2] Pyridine also serves as a base to neutralize the phenylacetic acid byproduct formed during the reaction.[3]

The catalytic cycle involves the following key steps:

-

Activation of the Anhydride: The catalyst (DMAP or pyridine) attacks one of the carbonyl carbons of this compound to form a highly reactive N-acylpyridinium intermediate.

-

Nucleophilic Attack: The alcohol or phenol then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate.

-

Ester Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the ester, releasing the catalyst which can then re-enter the catalytic cycle.

Experimental Protocols

The following are generalized protocols for the esterification of primary alcohols, secondary alcohols, and phenols with this compound. The specific quantities of reagents and reaction conditions may be optimized for different substrates.

General Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

This compound is a corrosive solid and should be handled with care.

-

Pyridine and other organic solvents are flammable and toxic; avoid inhalation and skin contact.

Materials and Reagents

-

This compound

-

Alcohol or phenol substrate

-

4-(Dimethylamino)pyridine (DMAP) or Pyridine

-

Anhydrous dichloromethane (DCM), Tetrahydrofuran (THF), or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Protocol 1: DMAP-Catalyzed Esterification of a Primary Alcohol (e.g., Benzyl Alcohol)

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq.).

-

Dissolve the alcohol in a suitable anhydrous solvent (e.g., DCM, approximately 0.5 M concentration).

-

Add this compound (1.1 - 1.5 eq.) to the solution.

-

Add a catalytic amount of DMAP (0.05 - 0.2 eq.).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting alcohol spot and the appearance of a new, higher Rf product spot indicates reaction progression.

-

Upon completion (typically 1-4 hours), proceed to the work-up and purification steps.

Protocol 2: Pyridine-Catalyzed Esterification of a Secondary Alcohol (e.g., Cyclohexanol)

-

In a round-bottom flask with a magnetic stir bar, dissolve the secondary alcohol (1.0 eq.) in anhydrous pyridine, which acts as both the catalyst and the solvent.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add this compound (1.2 - 2.0 eq.) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction with secondary alcohols is generally slower than with primary alcohols.[2]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, proceed with the work-up and purification.

Protocol 3: Esterification of a Phenol (e.g., p-Cresol)

-

To a round-bottom flask, add the phenol (1.0 eq.), this compound (1.5 eq.), and a suitable solvent like toluene.[4]

-

Add the catalyst. While DMAP is effective, other catalysts such as metal-exchanged montmorillonite clays have also been reported for this transformation.[4] For this protocol, we will use DMAP (0.1 eq.).

-

Heat the reaction mixture to a specified temperature (e.g., 60-110 °C) and stir.[5]

-

Monitor the reaction by TLC until the starting phenol is consumed.

-

After completion, cool the reaction mixture to room temperature and proceed with purification.

Data Presentation: Quantitative Analysis of Esterification Reactions

The following tables summarize representative quantitative data for the esterification of various substrates with this compound or similar anhydrides under different catalytic conditions.

Table 1: Esterification of Primary Alcohols

| Alcohol | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzyl Alcohol | DMAP (0.1 eq) | DCM | RT | 2 | >95 |

| Ethanol | Pyridine | Pyridine | RT | 4 | ~90 |

| 1-Butanol | DMAP (0.05 eq) | Solvent-free | RT | 1 | >98 |

| 4-Nitrobenzyl alcohol | NaHCO3 | Toluene | RT | 24 | >99[6] |

Table 2: Esterification of Secondary Alcohols

| Alcohol | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Cyclohexanol | DMAP (0.1 eq) | DCM | RT | 6 | ~90 |

| 1-Phenylethanol | Pyridine | Pyridine | RT | 12 | ~85 |

| Cyclobutanol | Sulfur (IV) catalyst | Toluene | Reflux | 30 | ~80[7] |

| 1-Phenylethyl alcohol | NaHCO3 | Toluene | Reflux | 1 | 90[6] |

Table 3: Esterification of Phenols

| Phenol | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenol | TiCl4 | Toluene | Reflux | 4 | 84[8] |

| p-Cresol | Al³⁺-montmorillonite | Toluene | Reflux | 6 | 74[4] |

| m-Cresol | Al³⁺-montmorillonite | Toluene | Reflux | 6 | 58[4] |

| Phenol | Na2S2O3/Piv2O | DMF | 70 | 4 | 77[9] |

Work-up and Purification

A general procedure for the work-up and purification of the synthesized esters is as follows:

-

Quenching: Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

-

Washing: Transfer the mixture to a separatory funnel and wash sequentially with:

-

1 M HCl or saturated NH₄Cl (to remove pyridine/DMAP).

-

Saturated aqueous sodium bicarbonate solution (to remove unreacted anhydride and phenylacetic acid).[10]

-

Water.

-

Brine (to facilitate phase separation).

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure product.[5][11]

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for esterification.

Catalytic Cycle of DMAP

Caption: DMAP catalytic cycle for esterification.

Catalytic Cycle of Pyridine

Caption: Pyridine catalytic cycle for esterification.

References

- 1. researchgate.net [researchgate.net]

- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 3. reddit.com [reddit.com]

- 4. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Ester synthesis by esterification [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids [mdpi.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. youtube.com [youtube.com]

Application of Phenylacetic Anhydride in Heterocyclic Compound Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic anhydride, a derivative of phenylacetic acid, serves as a valuable and versatile reagent in organic synthesis, particularly in the construction of various heterocyclic scaffolds. Its utility stems from its ability to act as an efficient acylating agent and a precursor for the in-situ formation of reactive intermediates. This document provides a detailed overview of the applications of this compound in the synthesis of key heterocyclic compounds, complete with experimental protocols and quantitative data to support researchers in their synthetic endeavors. The primary applications highlighted herein involve the synthesis of oxazolones, which are crucial intermediates for a range of other heterocyclic systems and modified amino acids.

Key Applications in Heterocyclic Synthesis

The principal application of this compound in heterocyclic chemistry is in the Dakin-West reaction . This reaction transforms an α-amino acid into an α-acylamino ketone using an acid anhydride and a base.[1][2] When the amino acid is N-acylated with a phenylacetyl group (often derived from phenylacetic acid and another anhydride like acetic anhydride, which can form this compound in situ), an oxazolone (or azlactone) intermediate is formed. This intermediate is central to the synthesis of various heterocyclic structures.

Synthesis of Oxazolones (Azlactones)

Oxazolones are five-membered heterocyclic compounds that are not only biologically active but also serve as important synthons for synthesizing α-amino acids, peptides, and other heterocycles.[3] The Erlenmeyer-Plöchl reaction and the Dakin-West reaction are classical methods for their preparation, often utilizing an anhydride.

The Dakin-West reaction involves the acylation of an α-amino acid with an anhydride, such as this compound (or more commonly, acetic anhydride with phenylacetic acid), in the presence of a base like pyridine. The reaction proceeds through the formation of an oxazolone intermediate.[1][2] This intermediate can then be isolated or reacted further.

Logical Relationship: Dakin-West Reaction Pathway

Caption: General pathway of the Dakin-West reaction.

Synthesis of Other Heterocycles from Phenylacetic Acid Derivatives

While the direct one-pot synthesis of many heterocycles using this compound is dominated by the Dakin-West reaction, phenylacetic acid and its derivatives are crucial starting materials for a wider range of heterocyclic systems.

-

Hydantoins: These are structurally related to imidazolidine-2,4-diones and are known for their anticonvulsant properties. While many syntheses, like the Bucherer–Bergs reaction, start from ketones or aldehydes,[4] other methods involve the cyclization of ureido derivatives of amino acids.[5][6] For instance, (D,L)-β-phenyl-α-alanine can be converted to its corresponding hydantoin by reaction with potassium cyanate, followed by acid-catalyzed cyclization.[7] Phenylacetic acid can be a precursor to the necessary substituted amino acids.

-

Tetronic Acids: These are 4-hydroxy-2(5H)-furanones found in many natural products.[8] Syntheses often involve Dieckmann cyclization of α-acyloxy esters or tandem transesterification-cyclization of aryl- or heteroarylacetic acid esters with hydroxyacetic acid esters.[9]

-

Benzodiazepines: This important class of psychoactive drugs is typically synthesized via the condensation of o-phenylenediamine with various carbonyl compounds or their equivalents.[10][11] Phenylacetic acid derivatives can be used to construct the required ketone precursors for these condensation reactions.

-

Pyridinones: These scaffolds are present in numerous marketed drugs.[12] Synthetic routes can involve the condensation of precursors like phenylacetonitrile with malonyl chloride, demonstrating an indirect application route for phenylacetic acid derivatives.[12]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of heterocyclic compounds and related intermediates using phenylacetic acid/anhydride.

Table 1: Synthesis of Phenylacetylamino Ketones via Dakin-West Reaction

| Starting Material (Amino Acid) | Anhydride System | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| Alanine | Acetic Anhydride | Pyridine | Pyridine | Reflux | N/A | 3-Acetamido-2-butanone | N/A | [1] |

| Phenylacetic Acid | Acetic Anhydride | Sodium Acetate | None | 140 | 20 | Phenyl-2-propanone | ~50% (reported issue) | [13] |

| Phenylacetic Acid | Acetic Anhydride | 1-Methylimidazole | None | N/A | N/A | Aryl Methyl Ketones | Good | [14] |

| Hydrocinnamic Acid | Acetic Anhydride | 1-Methylimidazole | None | N/A | N/A | 4-Phenyl-2-butanone | Good | [14] |

Note: Phenylacetic acid in the presence of acetic anhydride is a common system for generating the necessary acylating agent for the Dakin-West reaction to produce phenyl-2-propanone (P2P), a ketone, not a heterocycle. However, the underlying mechanism involves the same principles of oxazolone formation if an amino acid were present.[15][16]

Table 2: Synthesis of Other Heterocycles from Phenylacetic Acid Derivatives

| Heterocycle | Precursor Derived from Phenylacetic Acid | Key Reagents | Solvent | Conditions | Yield (%) | Reference |

| 5-Benzylhydantoin | (D,L)-β-phenyl-α-alanine | KOCN, H₂SO₄, HCl | Water | 60 °C, 5h | 72 | [7] |

| 3-Phenyltetronic Acid | Ethyl Phenylacetate | Ethyl glycolate, KOtBu | DMF | Room Temp, 2h | 90 | [9] |

| 1,5-Benzodiazepine | Phenylacetone (from Phenylacetic Acid) | o-Phenylenediamine, H-MCM-22 | Acetonitrile | Room Temp, 1-3h | 87-95 | [10] |

Experimental Protocols

Protocol 1: General Procedure for the Dakin-West Reaction

This protocol describes a general method for the synthesis of an α-acylamino ketone from an α-amino acid.

Materials:

-

α-Amino acid

-

Acid anhydride (e.g., Acetic Anhydride, in at least 2.5-fold molar excess)

-

Phenylacetic Acid (if preparing a phenylacetylamino ketone)

-

Base (e.g., Pyridine, can also be used as solvent) or Catalyst (e.g., 4-DMAP)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the α-amino acid.

-

Add the base (e.g., pyridine) to dissolve or suspend the amino acid.

-

Add the phenylacetic acid, followed by the slow addition of the acid anhydride (e.g., acetic anhydride).

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and stir to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Note: The reaction is known for the evolution of carbon dioxide.[17] On a larger scale, this can cause significant pressure buildup and requires appropriate safety precautions.

Diagram: General Experimental Workflow for Heterocycle Synthesis

Caption: A typical workflow for synthesis and purification.

Protocol 2: Synthesis of 5-Benzylhydantoin from (D,L)-β-phenyl-α-alanine

This protocol is adapted from literature procedures for synthesizing hydantoins from amino acids.[7]

Materials:

-

(D,L)-β-phenyl-α-alanine (5.0 g, 0.03 mol)

-

Potassium cyanate (KOCN) (14.6 g, 0.18 mol)

-

Sulfuric acid (dilute)

-

Hydrochloric acid (concentrated)

-

Water

-

80% Acetic Acid (for recrystallization)

Procedure:

-

Dissolve 5.0 g of (D,L)-β-phenyl-α-alanine in 200 mL of water in a round-bottom flask.

-

Acidify the solution to a pH of 5.5 using dilute sulfuric acid.

-

Add 14.6 g of crystalline potassium cyanate to the solution.

-

Heat the mixture for 5 hours at 60 °C with stirring.

-

Cool the solution to room temperature.

-

Acidify the mixture with concentrated HCl to a pH of 4. A precipitate should form.

-

Filter the precipitate, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from 80% acetic acid to yield pure 5-benzylhydantoin. (Expected Yield: ~72%).[7]

Conclusion

This compound and its parent acid are fundamental reagents in organic chemistry, providing a reliable pathway to phenylacetylated compounds and key heterocyclic intermediates like oxazolones through reactions such as the Dakin-West reaction. These intermediates are instrumental in the broader synthesis of diverse and medicinally relevant heterocyclic structures, including hydantoins, tetronic acids, and benzodiazepines. The protocols and data presented here offer a practical guide for researchers leveraging these powerful synthetic tools in drug discovery and development.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Dakin–West reaction - Wikipedia [en.wikipedia.org]

- 3. rfppl.co.in [rfppl.co.in]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydantoin synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. ffhdj.com [ffhdj.com]

- 8. Advancements in tetronic acid chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 9. One-Pot Synthesis of Tetronic Acids from Esters [organic-chemistry.org]

- 10. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. Dakin-West synthesis of beta-aryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead (II) Acetate | Office of Justice Programs [ojp.gov]

- 16. CN107118086A - A kind of method that utilization phenylacetic acid prepares phenylacetone - Google Patents [patents.google.com]

- 17. Sciencemadness Discussion Board - NEW!! Dakin-West Synthesis of B-Aryl Ketones - Powered by XMB 1.9.11 [sciencemadness.org]

Application Note: Base-Catalyzed Acylation of Alcohols with Phenylacetic Anhydride

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acylation of alcohols is a fundamental and widely utilized transformation in organic synthesis, primarily for the installation of protecting groups and the synthesis of esters. The acetyl group is a common protective measure for alcohols due to its stability across a range of reaction conditions.[1] Phenylacetic anhydride serves as an effective acylating agent for this purpose. The reaction is typically facilitated by a base, which can act as a catalyst to enhance the reaction rate. This document outlines the mechanisms, protocols, and key considerations for the base-catalyzed acylation of alcohols using this compound. Common catalysts for this transformation include nucleophilic bases like 4-(dimethylamino)pyridine (DMAP) and weaker, non-nucleophilic bases such as pyridine or triethylamine, often used as an auxiliary base.[1][2][3]

Reaction Mechanisms

The base-catalyzed acylation of an alcohol with an anhydride can proceed through two primary pathways, largely dependent on the nature of the base employed.

-

Nucleophilic Catalysis (e.g., with DMAP): This is generally the more efficient pathway. The nucleophilic catalyst, such as DMAP, first attacks the anhydride to form a highly reactive N-acylpyridinium intermediate.[1][4] This intermediate is significantly more electrophilic than the anhydride itself. The alcohol then attacks this activated intermediate, and a subsequent deprotonation step, often assisted by a weaker auxiliary base like triethylamine or by the phenylacetate anion, yields the final ester product and regenerates the catalyst.[1][2]

-

General Base Catalysis (e.g., with Triethylamine): In this mechanism, the base does not directly attack the anhydride. Instead, it deprotonates the alcohol to form a more nucleophilic alkoxide ion. This alkoxide then attacks the anhydride, leading to the ester product. This pathway is generally slower than nucleophilic catalysis, especially for less reactive alcohols.

The diagram below illustrates the more common and efficient nucleophilic catalysis pathway mediated by DMAP.

Caption: Nucleophilic catalysis pathway for DMAP-catalyzed acylation.

Data Summary: Catalyst Performance in Acylation

While specific data for this compound is dispersed, the following table summarizes typical yields for the acylation of various alcohols with acetic anhydride under different basic conditions, which serves as a good proxy for expected outcomes. Yields are highly dependent on the substrate's steric hindrance and the specific reaction conditions.

| Catalyst System | Alcohol Type | Substrate Example | Typical Yield (%) | Reference |

| DMAP (catalytic) / Et₃N | Primary | Benzyl Alcohol | >95% | [1][3] |

| DMAP (catalytic) / Et₃N | Secondary | Cyclohexanol | ~90-95% | [1][3] |

| Pyridine (solvent/catalyst) | Primary/Secondary | Phenols, Alcohols | Good to Excellent | [5][6] |

| Sodium Bicarbonate (NaHCO₃) | Primary | 4-Nitrobenzyl alcohol | >95% (in Toluene) | [6] |

| Solvent-free / VOSO₄ (1%) | Primary | Benzyl alcohol | 86% | [7] |

| Solvent-free / Catalyst-free | Primary | Benzyl Alcohol | >99% (at 60 °C) | [8] |

Note: Tertiary alcohols are significantly more challenging to acylate and may require more forcing conditions or specialized catalysts to suppress competing elimination reactions.[9]

Experimental Protocols

The following are generalized protocols for the base-catalyzed acylation of a primary or secondary alcohol with this compound.

A. General Protocol using DMAP/Triethylamine

This protocol is adapted from standard procedures for acylation using DMAP as a nucleophilic catalyst and triethylamine as an auxiliary base.[1][3]

Materials:

-

Alcohol (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq)

-

Triethylamine (Et₃N) (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or other aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq), anhydrous dichloromethane, and triethylamine (1.5 eq).

-

Add DMAP (0.05 eq) to the solution and stir until it dissolves.

-

In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DCM.

-

Add the this compound solution dropwise to the alcohol solution at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by slowly adding water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1M HCl (to remove amines), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-